molecular formula C9H16N2OS B14119979 (2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea

(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea

Cat. No.: B14119979
M. Wt: 200.30 g/mol
InChI Key: INGWQAYPRJXQMQ-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea is a chemical compound characterized by the presence of a cyclopropane ring substituted with four methyl groups and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea typically involves the reaction of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid with thiourea. The process begins with the conversion of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The acid chloride is then reacted with thiourea under controlled conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and thiourea moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea is unique due to the presence of both a cyclopropane ring and a thiourea moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

N-carbamothioyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C9H16N2OS/c1-8(2)5(9(8,3)4)6(12)11-7(10)13/h5H,1-4H3,(H3,10,11,12,13)

InChI Key

INGWQAYPRJXQMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC(=S)N)C

Origin of Product

United States

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